molecular formula C12H11F2I B2399892 1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane CAS No. 2287271-21-8

1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2399892
CAS No.: 2287271-21-8
M. Wt: 320.121
InChI Key: PRTWWQNREPPOEZ-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[111]pentane is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are characterized by their unique three-dimensional structure, which imparts significant strain to the molecule This strain makes them highly reactive and useful in various chemical transformations

Preparation Methods

The synthesis of 1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core. This can be achieved through various methods, including the cycloaddition of suitable precursors.

    Functionalization: The introduction of the difluorophenyl and iodo groups is carried out through a series of functionalization reactions. Common reagents used in these steps include halogenating agents and organometallic reagents.

    Reaction Conditions: The reactions are typically conducted under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions and ensure high yields.

Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

    Addition Reactions: The strained bicyclo[1.1.1]pentane core can participate in addition reactions, where reagents such as hydrogen, halogens, and other electrophiles add across the strained bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with unique three-dimensional structures.

    Biology: Its reactivity and functional groups make it useful in the development of bioactive molecules and probes for biological studies.

    Medicine: The compound’s potential as a bioisostere makes it valuable in drug discovery, where it can be used to modify the pharmacokinetic and pharmacodynamic properties of lead compounds.

    Industry: In materials science, the compound can be used to create novel materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane exerts its effects is primarily through its high reactivity due to the strained bicyclo[1.1.1]pentane core. This strain facilitates various chemical transformations, including strain-release reactions, where the release of strain energy drives the reaction forward. The difluorophenyl and iodo groups also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

    1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane: This compound has a chloromethyl group instead of an iodo group, which affects its reactivity and the types of reactions it can undergo.

    1-[(2,6-Difluorophenyl)methyl]-3-bromobicyclo[1.1.1]pentane: The presence of a bromine atom instead of iodine also influences the compound’s reactivity and applications.

The uniqueness of 1-[(2,6-D

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2I/c13-9-2-1-3-10(14)8(9)4-11-5-12(15,6-11)7-11/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTWWQNREPPOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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